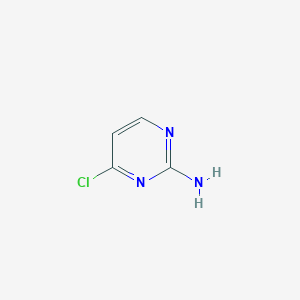

2-Amino-4-chloropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25184. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFGNCFYUNXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278978 | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-78-0 | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-chloropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-amino-4-chloropyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, reaction mechanisms, and comparative quantitative data to assist researchers in selecting and optimizing a suitable synthesis strategy.

Core Synthesis Routes

There are two principal methods for the synthesis of this compound: the chlorination of isocytosine (2-amino-4-hydroxypyrimidine) and the selective amination of 2,4-dichloropyrimidine. A microwave-assisted variation offers a more rapid alternative.

Method 1: Chlorination of Isocytosine

This widely-used method involves the conversion of the hydroxyl group in isocytosine to a chlorine atom using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

Method 2: Amination of 2,4-Dichloropyrimidine

This approach relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with ammonia. The greater reactivity of the chlorine atom at the C4 position allows for selective replacement.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can be employed to accelerate the reaction between this compound and various amines, significantly reducing reaction times. While this is often used for derivatization, the principles can be applied to the primary synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis of this compound via Chlorination of Isocytosine

| Parameter | Value | Reference |

| Starting Material | Isocytosine | [2] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2] |

| Temperature | 80°C initially, then 120°C (reflux) | [2] |

| Reaction Time | 1 hour at 80°C, then 3 hours at 120°C | [2] |

| Yield | 76.4% | [2] |

| Melting Point | 155.8-159.0°C | [2] |

Table 2: Synthesis of this compound via Amination of 2,4-Dichloropyrimidine

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloropyrimidine | [2] |

| Reagent | Ammonia | [2] |

| Reaction Time | 3-5 hours (reflux) | [2] |

| Yield | 84.4% | [2] |

| Melting Point | 155.3-158.0°C | [2] |

Table 3: Microwave-Assisted Synthesis of this compound Derivatives

| Parameter | Value | Reference |

| Starting Material | This compound and substituted amine | [3] |

| Solvent | Anhydrous propanol | [3] |

| Temperature | 120-140°C | [3] |

| Reaction Time | 15-30 minutes | [3] |

Experimental Protocols

Detailed Methodology for Method 1: Chlorination of Isocytosine

Materials:

-

Isocytosine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane

-

Ethanol

-

Activated carbon

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add phosphorus oxychloride and isocytosine.

-

Stir the mixture and heat to 80°C, maintaining this temperature for 1 hour.[2]

-

Increase the temperature to 120°C and allow the reaction to reflux for 3 hours.[2] During this time, absorb the tail gas with water to neutralize the hydrochloric acid byproduct.[2]

-

After reflux, distill the reaction mixture to recover excess phosphorus oxychloride.[2]

-

Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.[2]

-

Perform a multi-stage extraction of the aqueous solution with dichloromethane.[2]

-

Separate the lower dichloromethane phase and treat it with activated carbon for decolorization, followed by filtration.[2]

-

Heat the filtrate to 40-60°C to remove the dichloromethane.[2]

-

Add 80g of ethanol to the residue and stir for 1 hour.[2]

-

Cool the mixture to below 0°C and allow it to crystallize for 2 hours.[2]

-

Filter the white solid product, which is this compound.[2]

Detailed Methodology for Method 2: Amination of 2,4-Dichloropyrimidine

Materials:

-

2,4-Dichloropyrimidine

-

Ammonia

-

Ethanol

-

Dichloromethane

-

Petroleum ether

-

Water

Procedure:

-

In a three-necked flask, combine 2,4-dichloropyrimidine and ammonia.

-

Stir the mixture and reflux for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture to room temperature and filter the crude product.[2]

-

Wash the crude product successively with 200 mL of ethanol and 500 mL of water.[2]

-

Dry the product and then recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether to obtain the pure white solid of this compound.[2]

Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthesis routes for this compound.

Reaction Mechanisms

Caption: Proposed reaction mechanisms for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Precautions

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Phosphorus oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water. All handling must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection and gloves. Reactions should be performed in a well-ventilated area. Ensure that appropriate spill containment and emergency procedures are in place.

References

- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chloropyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloropyrimidine is a pivotal heterocyclic compound widely utilized as a key intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring both an amino and a chloro substituent on the pyrimidine ring, imparts a versatile reactivity profile, making it a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

The structural formula of this compound is characterized by a pyrimidine ring substituted with an amino group at the C2 position and a chlorine atom at the C4 position.

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-chloropyrimidin-2-amine |

| CAS Number | 3993-78-0 |

| Molecular Formula | C₄H₄ClN₃ |

| SMILES | Nc1nccc(Cl)n1 |

| InChI | InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) |

| InChIKey | DBGFGNCFYUNXLD-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 129.55 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 155-160 °C (decomposes) | [2] |

| Boiling Point | 314.6 ± 34.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. For the related compound, 2,6-diamino-4-chloro-pyrimidine N-oxide, the amino protons appear as distinct signals.[4]

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The carbons attached to the chlorine and amino groups, as well as the other ring carbons, will have characteristic chemical shifts. For the analogous 2-Amino-4,6-dichloropyrimidine, ¹³C NMR data is available and can serve as a reference.[2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4,6-dichloropyrimidine (Reference)

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Solvent |

| ¹H | ~7.0 - 8.0 | Broad Singlet | DMSO-d₆ |

| ~6.5 - 7.5 | Singlet | DMSO-d₆ | |

| ¹³C | Varies | - | DMSO-d₆ |

Note: These are predicted values for a related compound and may differ from the experimental values for this compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching vibration. For the related compound 2-amino-4,6-dichloropyrimidine, the N-H stretching vibrations are observed in the range of 3390-3470 cm⁻¹, and C-Cl vibrations are also identified.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine, HCN, and other small neutral molecules, providing valuable structural information. The mass spectrum of the isomeric 2-Amino-5-chloropyrimidine shows a clear molecular ion peak.[7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The two most common methods are detailed below.

Method 1: From Isocytosine

This method involves the chlorination of isocytosine using phosphorus oxychloride.

Experimental Procedure:

-

To a reaction vessel, add phosphorus oxychloride and isocytosine.

-

Stir the mixture and heat to 80°C for 1 hour.

-

Increase the temperature to 120°C and reflux for 3 hours. The off-gas (HCl) should be trapped.

-

After reflux, distill off the excess phosphorus oxychloride.

-

Carefully add the reaction mixture dropwise into ice water, maintaining the temperature below 40°C.

-

Extract the aqueous solution multiple times with dichloromethane.

-

Treat the combined organic layers with activated carbon for decolorization and filter.

-

Remove the dichloromethane by heating the filtrate to 40-60°C.

-

Add ethanol to the residue and stir for 1 hour.

-

Cool the mixture to below 0°C to induce crystallization.

-

After 2 hours, filter the white solid, wash with cold ethanol, and dry to obtain this compound.

Method 2: From 2,4-Dichloropyrimidine

This method involves the amination of 2,4-dichloropyrimidine.

Experimental Procedure:

-

In a three-necked flask, combine 2,4-dichloropyrimidine and a solution of ammonia.

-

Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter the crude product.

-

Wash the solid sequentially with ethanol and water.

-

Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:1 v/v).

-

Dry the purified white solid to yield this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from common precursors. The following diagram illustrates the two primary synthetic pathways.

Caption: Synthetic pathways to this compound.

Applications in Drug Development

This compound serves as a versatile scaffold in the design and synthesis of numerous pharmaceutical agents. Its ability to undergo further functionalization at the chloro and amino positions allows for the generation of extensive compound libraries for screening. It is a known precursor in the synthesis of various kinase inhibitors and other therapeutic agents. For instance, derivatives of 2-aminopyrimidine have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and organic synthesis. Its well-defined chemical properties, versatile reactivity, and established synthetic routes make it an invaluable tool for the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical and structural characteristics to aid researchers in its effective utilization. Further exploration of its reactivity and the development of novel derivatives are expected to continue to yield promising candidates for future drug discovery efforts.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-Amino-5-chloropyrimidine [webbook.nist.gov]

A Comprehensive Technical Guide to 2-Amino-4-chloropyrimidine (CAS: 3993-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both an amino and a chloro substituent on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of this compound, tailored for professionals in the scientific community.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3][4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3993-78-0 | [5][6] |

| Molecular Formula | C₄H₄ClN₃ | [5][6] |

| Molecular Weight | 129.55 g/mol | [6][7] |

| Melting Point | 155-160 °C (decomposes) | [3][5][6] |

| Boiling Point | 314.6 ± 34.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 144.1 ± 25.7 °C | [5] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [2] |

| Appearance | White to off-white crystalline powder. | [4] |

| Storage | Store in a cool, dry place (2-8°C), under an inert atmosphere.[5][6] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. The two primary routes involve the chlorination of isocytosine or the amination of 2,4-dichloropyrimidine.[1]

Experimental Protocols

Method 1: Chlorination of Isocytosine [1]

This method involves the reaction of isocytosine with phosphorus oxychloride.

-

Materials: Isocytosine, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Ethanol, Activated carbon, Ice.

-

Procedure:

-

In a reaction vessel, add phosphorus oxychloride and isocytosine.

-

Stir the mixture and heat to 80°C for 1 hour.

-

Increase the temperature to 120°C and reflux for 3 hours. The tail gas (HCl) should be absorbed with water.

-

After reflux, distill the reaction mixture to recover excess phosphorus oxychloride.

-

Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.

-

Perform multiple extractions with dichloromethane.

-

To the combined lower dichloromethane phases, add activated carbon for decolorization and then filter.

-

Heat the filtrate to 40-60°C to remove the dichloromethane.

-

Add 80g of ethanol and stir for 1 hour.

-

Cool the mixture to below 0°C and allow it to crystallize for 2 hours.

-

Filter the mixture to collect the white solid product, this compound.

-

-

Yield: 76.4%

-

Melting Point: 155.8-159.0°C

Method 2: Amination of 2,4-Dichloropyrimidine [1]

This approach utilizes the reaction of 2,4-dichloropyrimidine with ammonia.

-

Materials: 2,4-Dichloropyrimidine, Ammonia, Ethanol, Water, Dichloromethane, Petroleum ether.

-

Procedure:

-

In a three-necked flask, add 2,4-dichloropyrimidine and ammonia.

-

Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to collect the crude product.

-

Wash the crude product sequentially with 200 mL of ethanol and 500 mL of water.

-

Dry the product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

-

Dry the recrystallized product to obtain a white solid of this compound.

-

-

Yield: 84.4%

-

Melting Point: 155.3-158.0°C

Synthesis Workflow Diagrams

Caption: Workflow for the synthesis of this compound via chlorination of isocytosine.

Caption: Workflow for the synthesis of this compound via amination of 2,4-dichloropyrimidine.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the pharmaceutical industry due to its versatile reactivity.[1][2] The chloro group at the 4-position is susceptible to nucleophilic substitution, while the amino group at the 2-position can be further functionalized. This dual reactivity allows for the construction of complex molecular architectures.

Key applications include:

-

Anticancer Agents: It is a key intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[3] Derivatives of 2-aminopyrimidine have shown potential as anticancer agents by targeting various kinases.[8]

-

Antiviral Compounds: The scaffold is used to synthesize 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which exhibit antiviral activity.[3]

-

Metabolic Disease Therapeutics: It serves as a starting material for a new series of pyrimidine compounds that act as glucagon-like peptide-1 (GLP-1) receptor agonists, which are important in the treatment of type 2 diabetes.[3]

-

Agrochemicals: The pyrimidine core is present in various insecticides and fungicides.[1][2]

-

Enzyme Inhibitors: Its derivatives are explored as inhibitors for various enzymes, including β-glucuronidase.[9]

Role as a Versatile Building Block

The following diagram illustrates the central role of this compound as a precursor to various classes of bioactive compounds through further chemical modifications.

Caption: this compound as a central scaffold for generating diverse bioactive molecules.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Use of a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield is recommended.[6]

-

-

Incompatible Materials:

-

Strong oxidizing agents and acids.[2]

-

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis routes and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound-an pharmaceutical intermediate_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:3993-78-0 | Chemsrc [chemsrc.com]

- 6. This compound 97 3993-78-0 [sigmaaldrich.com]

- 7. This compound | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chloropyrimidine

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Melting Point | 155-160 °C (with decomposition) | [1][2][4] |

| pKa | 3.55 ± 0.10 (Predicted) | [5] |

| Appearance | White Solid | [5] |

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. The available data indicates its solubility in polar aprotic solvents.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | [5][6] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The presence of a chlorine atom on the pyrimidine ring makes it susceptible to nucleophilic substitution reactions, particularly hydrolysis.

| Stability Parameter | Observations and Conditions | Potential Degradation Products | Reference |

| Thermal Stability | Decomposes at its melting point of 155-160 °C. | Not specified in literature. | [2][4] |

| Hydrolytic Stability | Susceptible to hydrolysis under both acidic and basic conditions. The chlorine atom can be displaced by a hydroxyl group. | 2-Amino-4-hydroxypyrimidine (Isocytosine) | [7] |

| Photostability | No specific photostability studies were found. However, related compounds can be sensitive to light. | Not specified in literature. | |

| Recommended Storage | Store at 2-8°C in a dark place under an inert atmosphere. | - | [2][8] |

Experimental Protocols

Detailed experimental protocols are essential for consistent and reliable results in solubility and stability studies.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Forced Degradation Study Protocol

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a compound.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[7][9]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[7]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[7]

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.[7]

-

Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.[7]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[9]

Visualizations

Potential Degradation Pathway

Caption: Potential hydrolytic degradation of this compound.

Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation study.

Factors Affecting Stability

Caption: Key factors influencing the stability of the compound.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis. Its solubility in polar aprotic solvents and its susceptibility to hydrolysis are key characteristics that must be managed during its use and storage. The information and protocols provided in this guide are intended to assist researchers in handling this compound effectively and ensuring the integrity of their experimental results. Proper storage at low temperatures, protection from light, and in an inert atmosphere is crucial to minimize degradation.

References

- 1. This compound-an pharmaceutical intermediate_Chemicalbook [chemicalbook.com]

- 2. This compound 97 3993-78-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:3993-78-0 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 3993-78-0 [m.chemicalbook.com]

- 6. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. 3993-78-0|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of 2-Amino-4-chloropyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloropyrimidine (CAS No: 3993-78-0), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃. Its structure, featuring a pyrimidine ring substituted with an amino group and a chlorine atom, makes it a versatile building block in medicinal chemistry. Understanding its spectroscopic properties is crucial for structural elucidation, purity assessment, and reaction monitoring. This guide presents a summary of its key spectroscopic data in a structured format, along with the methodologies for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom in the pyrimidine ring.

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~6.7 | Doublet | ~5.0 |

| H-6 | ~8.1 | Doublet | ~5.0 |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | - |

Note: Data is predicted based on general principles and comparison with similar structures. The solvent used is typically DMSO-d₆.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | ~163 |

| C-4 | ~161 |

| C-5 | ~108 |

| C-6 | ~157 |

Note: Data is predicted based on general principles and comparison with similar structures. The solvent used is typically DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the pyrimidine ring, the amino group, and the carbon-chlorine bond. The following data is based on the analysis of the closely related 2-Amino-4,6-dichloropyrimidine and serves as a strong approximation.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3470 | Strong | N-H Asymmetric Stretch |

| ~3390 | Medium | N-H Symmetric Stretch |

| ~1650 | Strong | NH₂ Scissoring |

| ~1580 | Strong | C=C & C=N Stretching (Ring) |

| ~1470 | Medium | C=C & C=N Stretching (Ring) |

| ~1225 | Very Strong | C-H In-plane Bending |

| ~811 | Weak | C-H Out-of-plane Bending |

| ~620 | Medium | C-Cl Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 129/131 | ~100 / ~33 | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - HCN]⁺ |

| 94 | Moderate | [M - Cl]⁺ |

| 67 | Moderate | [C₃H₃N₂]⁺ |

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The relaxation delay may need to be adjusted for quantitative analysis.

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

-

A portion of the mixture is transferred to a pellet-pressing die.

-

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of the spectrometer.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of the solid this compound sample is placed in a capillary tube.

-

The sample is introduced into the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

"2-Amino-4-chloropyrimidine" potential biological activities

An In-depth Technical Guide on the Potential Biological Activities of 2-Amino-4-chloropyrimidine

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] While the molecule itself is primarily recognized as a versatile synthetic intermediate, its pyrimidine core is a key pharmacophore found in numerous biologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes implicated in cancer, viral infections, and metabolic disorders. This technical guide provides a comprehensive overview of the known biological activities associated with this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Biological Activities: A Hub for Drug Scaffolds

The true potential of this compound lies in its utility as a starting material for a diverse array of bioactive molecules.[2] The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of extensive compound libraries.

dot

Caption: Synthetic utility of this compound.

Kinase Inhibition

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.

VEGFR-2 and CDK1 Inhibition

A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent dual inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels required for tumor growth, while CDK1 is essential for cell cycle progression. Dual inhibition of these targets represents a promising strategy for cancer therapy.

Aurora Kinase Inhibition

Ortho-chlorophenyl substituted pyrimidines have been developed as exceptionally potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[4] Dysregulation of Aurora kinases can lead to chromosomal instability and is a hallmark of many cancers. Certain derivatives with fluorine or chlorine substitutions demonstrated high potency.[4]

JAK2 and FLT3 Inhibition

Through rational, computer-aided drug design, 2-aminopyrimidine derivatives have been synthesized as dual inhibitors of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[5] Mutations in these kinases are associated with myeloproliferative neoplasms and acute myeloid leukemia, respectively.

MSK1 Covalent Inhibition

A novel series of chloropyrimidines was identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated Kinase 1 (MSK1).[6][7] The inhibitory mechanism involves a covalent bond formation via an SNAr reaction between the 2,5-dichloropyrimidine core and a cysteine residue (Cys440) in the kinase.[6][7]

dot

Caption: Key kinase targets of 2-aminopyrimidine derivatives.

Other Enzymatic and Cellular Activities

Beyond kinase inhibition, the this compound scaffold has been leveraged to target other critical biological systems.

-

Topoisomerase II Inhibition : The parent compound, this compound, has been reported to be a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication.[8] This activity leads to DNA breakage and confers cytotoxic effects against various cancer cell lines, including prostate (DU145) and breast (MDA-MB-231) cancer cells.[8]

-

β-Glucuronidase Inhibition : Synthesized derivatives of 2-amino-4,6-dichloropyrimidine have shown significant inhibitory activity against β-glucuronidase.[9] Elevated levels of this enzyme are linked to conditions like colon cancer and urinary tract infections.

-

Antiviral Activity : The scaffold is used to synthesize 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which possess antiviral properties.[2]

-

Anti-diabetic Potential : It serves as a substrate for creating novel pyrimidine compounds that act as glucagon-like peptide-1 (GLP-1) receptor agonists, which are used in the management of diabetes.[2]

-

Anti-tubercular Activity : 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular potential, targeting enzymes like dihydrofolate reductase (DHFR) in the folate metabolic pathway of Mycobacterium tuberculosis.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for various derivatives, highlighting their potency against different biological targets.

| Target(s) | Derivative Class | Cell Line / Assay | Potency (IC₅₀ / EC₅₀) | Reference |

| Anticancer Activity | ||||

| VEGFR-2 / CDK1 | 2-amino-4-aryl-5-chloropyrimidines | Kinase Assays | Potent Inhibition (Specific values not detailed in abstract) | [3] |

| Aurora Kinase A | Ortho-chlorophenyl substituted pyrimidines | Kinase Assay | 0.8 - 4 nM | [4] |

| JAK2 / FLT3 | 4-piperazinyl-2-aminopyrimidines (Compound 14l) | Kinase Assays | 1.8 nM (JAK2), 0.68 nM (FLT3) | [5] |

| Proliferation | 4-piperazinyl-2-aminopyrimidines (Compound 14l) | HEL cells | 0.84 µM | [5] |

| Proliferation | 4-piperazinyl-2-aminopyrimidines (Compound 14l) | Molm-13 cells | 0.019 µM | [5] |

| Proliferation | Pyrimidine anchored derivatives (Compound 6) | HCT116 cells | 89.24 ± 1.36 μM | [11] |

| Proliferation | Pyrimidine anchored derivatives (Compound 6) | MCF7 cells | 89.37 ± 1.17 μM | [11] |

| Enzyme Inhibition | ||||

| β-Glucuronidase | 2-amino-4,6-dichloropyrimidine derivative (Compound 24) | Enzyme Assay | 2.8 ± 0.10 µM | [9] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds.

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring.

dot

Caption: General workflow for synthesis and screening.

Method 1: Microwave-Assisted Synthesis [11]

-

Reactants : 2 mmol of 2-amino-4-chloro-pyrimidine and 2 mmol of a substituted amine are used.

-

Solvent & Base : 1 mL of anhydrous propanol is used as the solvent, with 200 μL of triethylamine added as a base.

-

Reaction Conditions : The mixture is transferred to a microwave reaction vial and heated to 120–140 °C for 15–30 minutes.

-

Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up : After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution.

-

Extraction : The final product is extracted using ethyl acetate.

Method 2: Synthesis of Anti-tubercular Derivatives [10]

-

Starting Material : 2,4-diamino-6-hydroxypyrimidine is converted to 2,4-diamino-6-chloropyrimidine (compound 2) using phosphorus oxychloride (POCl₃).

-

Nucleophilic Substitution : Under an argon atmosphere, a solution of an appropriate alcohol (e.g., (S)-2,3-isopropylideneglycerol) in dry DMSO is treated with sodium hydride (NaH) and stirred for 1 hour at room temperature.

-

Coupling : Compound 2 is added to the mixture, which is then stirred at 90 °C for 8 hours.

-

Quenching and Extraction : The reaction is quenched with saturated ammonium chloride (NH₄Cl) and extracted three times with ethyl acetate. The combined organic layers are dried with sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purification : The residue is purified by column chromatography.

Biochemical Assay: MSK1 Residence Time Analysis[6]

This "jump dilution" experiment is used to confirm a covalent mode of inhibition.

-

Pre-incubation : The test compound (at ~20x IC₅₀) is pre-incubated with inactive MSK1 for 3 hours in the absence of ATP to allow for covalent bond formation.

-

Dilution : The enzyme-inhibitor complex is then diluted into a buffer solution containing a high concentration of ATP (25 mM) and a peptide substrate (0.5 mM). The dilution effectively prevents further binding of any non-covalently attached inhibitor.

-

Kinetic Analysis : The formation of the product from the substrate is monitored kinetically for approximately 7 hours.

-

Interpretation : A non-covalent inhibitor will quickly dissociate, and enzyme activity will be fully recovered. A covalent inhibitor will show very little recovery of activity, resulting in a long estimated residence time.

Conclusion

This compound is a cornerstone intermediate in the development of targeted therapeutics. Its derivatives have demonstrated potent and diverse biological activities, most notably as inhibitors of protein kinases crucial to cancer cell signaling and proliferation. The chemical tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the discovery of highly potent and selective agents, including covalent inhibitors. Future research will likely continue to exploit this versatile core to develop novel drugs for a wide range of diseases, from oncology to infectious diseases and metabolic disorders. The synthesis protocols and assay methodologies outlined herein provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical class.

References

- 1. Page loading... [guidechem.com]

- 2. This compound-an pharmaceutical intermediate_Chemicalbook [chemicalbook.com]

- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. arabjchem.org [arabjchem.org]

The Synthetic Versatility of 2-Amino-4-chloropyrimidine: A Technical Guide for Core Structure Derivatization

Introduction: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including kinase inhibitors, antibiotics, and anti-inflammatory drugs. 2-Amino-4-chloropyrimidine, in particular, serves as a versatile and crucial building block for the synthesis of a diverse array of these derivatives. Its reactivity profile, characterized by the electrophilic C4 position, allows for facile derivatization through various modern synthetic methodologies. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols, and comparative data for the synthesis of this compound analogs, aimed at researchers, scientists, and professionals in drug development.

The primary routes for derivatization involve the substitution of the C4-chloro atom, which is readily displaced by a range of nucleophiles. The two predominant and highly effective strategies for creating carbon-carbon and carbon-nitrogen bonds at this position are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized the synthesis of biaryl and amino-aryl structures. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most powerful tools for introducing aryl, heteroaryl, and diverse amino functionalities.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyrimidine ring and various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a potentially coordinating substrate like 2-aminopyrimidine. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for coupling chloro-heteroarenes.[1]

A general workflow for the synthesis of 4-aryl-2-aminopyrimidine derivatives is depicted below.

Figure 1: General workflow for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine, which serves as a relevant analogue for understanding the reactivity at the C4 position. The reaction consistently favors substitution at the C4 position.[2]

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 | 71 |

| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 81 |

| 3 | 3-Aminophenyl | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 55 |

| 4 | 3-Nitrophenyl | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 83 |

| 5 | Naphthyl-1-boronic | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 72 |

| 6 | Furan-2-boronic | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 65 |

Data adapted from microwave-assisted Suzuki coupling studies of 2,4-dichloropyrimidine.[2]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling [2]

-

Reagent Preparation: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the respective arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (total volume of 6 mL).

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and maintain for 15-20 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[3][4] This reaction is instrumental in synthesizing 2,4-diaminopyrimidine derivatives, a common motif in kinase inhibitors. The reaction's success hinges on the selection of a suitable palladium catalyst, a sterically hindered phosphine ligand, and an appropriate base.[3]

Comparative Data for Buchwald-Hartwig Amination:

The following table presents data for the amination of 2,4-dichloropyridine, a substrate with similar electronic properties, demonstrating the feasibility and conditions for selective C-N bond formation.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 93 |

| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 99 |

| 4 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |

| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 75 |

Data adapted from studies on the regioselective amination of 2,4-dichloropyridine.[5]

Detailed Experimental Protocol: Buchwald-Hartwig Amination [5]

-

Inert Atmosphere: To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

-

Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 2,4-disubstituted pyrimidine product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a classical and often highly efficient method for functionalizing electron-deficient (hetero)aromatic rings like this compound. The reaction involves the attack of a nucleophile at the C4 position, displacing the chloride. This method is particularly effective for reactions with strong nucleophiles such as amines, alkoxides, and thiolates.

Figure 2: Versatility of SNAr on this compound.

Comparative Data for SNAr Reactions:

The following data is derived from the reaction of various amines with this compound under microwave conditions, highlighting the efficiency of this method.[6]

| Entry | Amine | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Methylpiperazine | Propanol | 120-140 | 15-30 | 54 |

| 2 | Aniline | Propanol | 120-140 | 15-30 | 78 |

| 3 | 4-Chloroaniline | Propanol | 120-140 | 15-30 | 75 |

| 4 | 4-Fluoroaniline | Propanol | 120-140 | 15-30 | 72 |

| 5 | 4-Methylaniline | Propanol | 120-140 | 15-30 | 81 |

| 6 | 1-(3-Aminopropyl)imidazole | Propanol | 120-140 | 15-30 | 65 |

Data adapted from a microwave-assisted synthesis study.[6]

Detailed Experimental Protocol: Microwave-Assisted SNAr with Amines [6]

-

Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv., 2 mmol) and the desired substituted amine (1.0 equiv., 2 mmol).

-

Solvent and Base Addition: Add anhydrous propanol (1 mL) followed by triethylamine (TEA) (200 µL).

-

Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 15-30 minutes.

-

Monitoring: Monitor the reaction's completion using TLC.

-

Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Conclusion

This compound stands out as a cornerstone building block in synthetic and medicinal chemistry. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides robust and versatile pathways to a vast chemical space of pyrimidine derivatives. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute synthetic campaigns toward novel and biologically active molecules. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivity in the derivatization of this valuable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-4-chloropyrimidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore. Among its many derivatives, 2-amino-4-chloropyrimidine has emerged as a critical building block in medicinal chemistry, providing a gateway to a diverse array of biologically active molecules. Its strategic placement of amino and chloro substituents allows for selective functionalization, enabling the synthesis of compounds that target a wide range of biological entities, including protein kinases and other enzymes. This technical guide delves into the multifaceted role of this compound in drug discovery, detailing its synthesis, derivatization, and the biological activities of its progeny, with a focus on their applications in oncology and beyond.

Synthesis of this compound Derivatives: A General Overview

The synthetic utility of this compound lies in the differential reactivity of its substituent groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a primary route for derivatization, while the amino group at the 2-position can be further modified. A general synthetic workflow for the derivatization of this compound is depicted below.

Caption: General workflow for the synthesis of 2-amino-4-substituted-pyrimidine derivatives.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, most notably in oncology. The pyrimidine core often serves as a scaffold for inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Anticancer Activity: Targeting Protein Kinases

A substantial body of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors. These compounds have been shown to target several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Focal Adhesion Kinase (FAK).

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

The following tables summarize the in vitro activity of various this compound derivatives against different cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,4-Diamino Pyrimidines | FAK | 1.87 - 2.75 | [1] |

| 4-Arylamino Pyrimidines | FAK | 3.7 - 108.0 | [2] |

| Aminopyrimidine Derivatives | PLK4 | 6.7 | [3] |

| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | 4.902 | [4] |

| 2,5-Dichloropyrimidine Derivatives | MSK1 | - | [5] |

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID/Class | Cell Line | EC50/IC50 (µM) | Reference |

| Derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 | [6] |

| Derivative 6 | MCF7 (Breast) | 89.37 ± 1.17 | [6] |

| Compound 9i | H1975 (Lung) | 0.6210 | [4] |

| 2,4-Diamino Pyrimidine (11b) | PANC-1 (Pancreatic) | 0.98 | [1] |

| 2,4-Diamino Pyrimidine (12f) | PANC-1 (Pancreatic) | 0.55 | [1] |

| 2,4-Diamino Pyrimidine (11b) | BxPC-3 (Pancreatic) | 0.11 | [1] |

| 2,4-Diamino Pyrimidine (12f) | BxPC-3 (Pancreatic) | 0.15 | [1] |

| Compound 9k | A549 (Lung) | 2.14 | [7] |

| Compound 13f | A549 (Lung) | 1.98 | [7] |

| Compound 9k | HCT-116 (Colon) | 3.59 | [7] |

| Compound 13f | HCT-116 (Colon) | 2.78 | [7] |

| Compound 9k | PC-3 (Prostate) | 5.52 | [7] |

| Compound 13f | PC-3 (Prostate) | 4.27 | [7] |

| Compound 9k | MCF-7 (Breast) | 3.69 | [7] |

| Compound 13f | MCF-7 (Breast) | 4.01 | [7] |

Other Biological Activities

Beyond oncology, this compound derivatives have shown promise in other therapeutic areas.

-

β-Glucuronidase Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer and urinary tract infections.[8][9] One derivative demonstrated an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor.[8][9]

-

Antiviral Activity: The pyrimidine core is a well-established pharmacophore in antiviral drug design. While specific data on this compound derivatives is emerging, the structural similarity to known antiviral agents suggests potential in this area.[10]

-

Anti-opportunistic Infections: Some 2,4-diaminopyrimidine derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, showing selective inhibition over the mammalian enzyme.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives (General Microwave-Assisted Protocol)

This protocol is adapted from a method for synthesizing various 2-amino-4-substituted-pyrimidine derivatives.[12]

-

Reactant Preparation: In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).

-

Addition of Amine: Add the desired substituted amine (2 mmol) to the vial with stirring.

-

Base Addition: Introduce triethylamine (200 µL) to the reaction mixture.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes.

-

Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Purify the crude product by a suitable method, such as column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Caption: A generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions.

-

Enzyme Addition: Add the VEGFR-2 enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA, fluorescence-based assays, or radioisotope incorporation.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro β-Glucuronidase Inhibition Assay

The following is a common protocol for assessing β-glucuronidase inhibitory activity.[13][14]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of β-glucuronidase solution, and 5 µL of the test compound solution.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol released.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutic agents. The wealth of data on its application in targeting protein kinases highlights its significant contribution to the development of anticancer drugs. As research continues to uncover new biological targets and synthetic methodologies, the role of this compound in shaping the future of medicine is set to expand even further. This guide provides a comprehensive overview for researchers and drug development professionals, serving as a foundational resource for harnessing the full potential of this remarkable chemical entity.

References

- 1. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 11. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to efficiently construct diverse libraries of aminated compounds is critical for lead discovery and optimization. The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-amino-4-chloropyrimidine. The focus is on providing practical guidance for researchers to successfully implement this transformation in their own laboratories. We will cover key aspects of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide tabulated data for a range of reaction conditions.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C4-chloro position with a primary or secondary amine. The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the chloropyrimidine to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination yields the desired N-substituted 2,4-diaminopyrimidine and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps and preventing unwanted side reactions.[1][2][3][4][5][6][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Buchwald-Hartwig amination of this compound and related chloropyrimidines with various amines. These tables are designed to provide a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85 |

| 4-Methoxyaniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 78 |

| Morpholine | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu (1.4) | Toluene | 100 | 8 | 92 |

| Piperidine | [Pd(allyl)Cl]₂ (2.5) | cataCXium A (5) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 88 |

| Benzylamine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 75 |

Table 2: Catalyst and Ligand Screening for the Amination of this compound with Aniline

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 65 |

| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85 |

| [Pd(allyl)Cl]₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 90 |

| Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 72 |

| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 58 |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Amines

This protocol provides a general method for the coupling of this compound with various aryl amines.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the aryl amine, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add anhydrous, degassed toluene to the reaction mixture via syringe.

-

Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-